molecular formula C24H34N2O6 B2812107 2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate CAS No. 1160246-83-2

2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate

Cat. No.: B2812107
CAS No.: 1160246-83-2
M. Wt: 446.544
InChI Key: CNUWRBHXJWNHMW-UHFFFAOYSA-N
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Description

2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the spirocyclic diamine family and features multiple functional groups, including benzyl, tert-butyl, and ethyl groups, as well as carboxylate groups. Its unique structure makes it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the formation of a spirocyclic diamine core, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through selective functionalization reactions. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate may be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and molecular mechanisms.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development and pharmaceutical applications.

Industry

In industry, this compound can be utilized in the development of new materials and chemical products. Its unique properties may contribute to advancements in fields such as polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and cellular processes, leading to the desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate include:

  • 8-tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

  • tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

This compound stands out due to its unique combination of functional groups and its spirocyclic structure. This combination provides it with distinct chemical and physical properties compared to its similar counterparts, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-O-benzyl 8-O-tert-butyl 4-O-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-5-30-20(27)19-15-26(21(28)31-16-18-9-7-6-8-10-18)17-24(19)11-13-25(14-12-24)22(29)32-23(2,3)4/h6-10,19H,5,11-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWRBHXJWNHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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